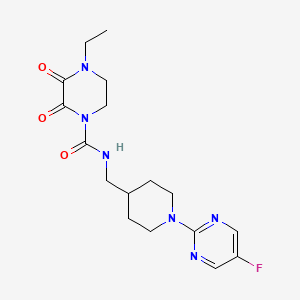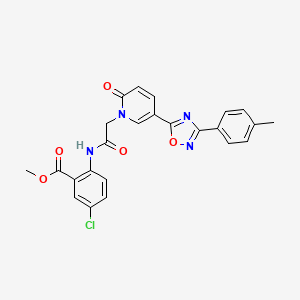
methyl 5-chloro-2-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-chloro-2-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C24H19ClN4O5 and its molecular weight is 478.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Mesomorphic Behavior and Photoluminescence
Research into 1,3,4-oxadiazole derivatives, similar in structure to the compound , has revealed significant insights into their mesomorphic behavior and photoluminescent properties. These compounds have been synthesized and characterized, demonstrating varying mesophases dependent on their molecular structure. Particularly, certain derivatives exhibit cholesteric mesophases with wide mesomorphic temperature ranges, while others display nematic and/or smectic A mesophases. This behavior is crucial for applications in liquid crystal displays (LCDs) and other photoluminescent materials, indicating potential uses in electronic displays and optoelectronic devices (Han et al., 2010).
Corrosion Inhibition
The study of 1,3,4-oxadiazole derivatives also extends to their application as corrosion inhibitors. These compounds have shown effectiveness in protecting mild steel against corrosion in acidic environments, crucial for extending the lifespan of metal components in industrial systems. The derivatives work by forming a protective layer on the metal surface, preventing direct contact with corrosive substances. This property is invaluable in the chemical industry and infrastructure maintenance, where corrosion resistance is a key concern (Ammal et al., 2018).
Fluoride Chemosensors
Compounds containing 1,3,4-oxadiazole groups have been explored for their selective and colorimetric sensing of fluoride ions. This application is particularly relevant in environmental monitoring and healthcare, where fluoride levels in water and biological samples are of concern. These molecules change color in the presence of fluoride ions, offering a simple and effective method for detecting fluoride without the need for sophisticated instruments (Ma et al., 2013).
Antibacterial Activity
Another area of research has focused on the antibacterial properties of 1,3,4-oxadiazole thioether derivatives. These compounds have been synthesized and tested against various bacterial strains, showing promising results as potential antibacterial agents. The exploration of their mechanism of action, as well as their effectiveness against specific pathogens, could lead to new treatments for bacterial infections (Song et al., 2017).
Propiedades
IUPAC Name |
methyl 5-chloro-2-[[2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O5/c1-14-3-5-15(6-4-14)22-27-23(34-28-22)16-7-10-21(31)29(12-16)13-20(30)26-19-9-8-17(25)11-18(19)24(32)33-2/h3-12H,13H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUHVMDSRONBEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=C(C=C(C=C4)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2726378.png)

![4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2726380.png)
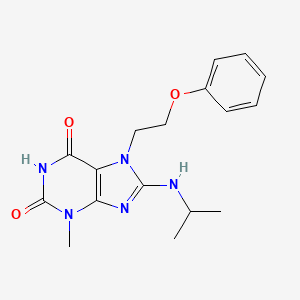
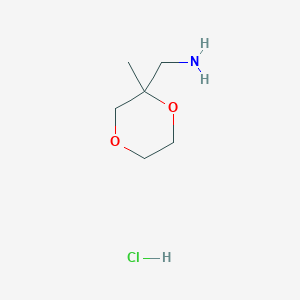
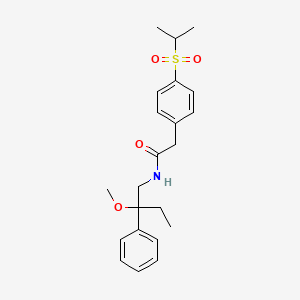
![N-[2-(benzylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2726391.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2726392.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B2726393.png)

![5-methyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2726395.png)
![[2-(1,3-Dioxolan-2-yl)phenyl]methanamine](/img/structure/B2726397.png)
![2-chloro-N-[(3-cyanophenyl)methyl]acetamide](/img/structure/B2726399.png)
